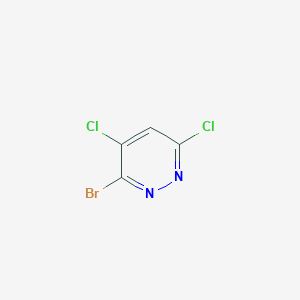
3-Bromo-4,6-dichloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,6-dichloropyridazine is a heterocyclic organic compound with the molecular formula C4HBrCl2N2. It is a derivative of pyridazine, characterized by the presence of bromine and chlorine atoms at the 3rd and 4th, and 6th positions, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloropyridazine typically involves the bromination of 3,6-dichloropyridazine. One common method includes the reaction of 3,6-dichloropyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process starting from 3,6-dichloropyridazine. The process involves:
- Chlorination of 3,6-dichloropyridazine to form 3,4,6-trichloropyridazine.
- Conversion of 3,4,6-trichloropyridazine to 3,6-dichloro-4-hydroxypyridazine.
- Transformation of 3,6-dichloro-4-hydroxypyridazine to 4-hydroxypyridazine.
- Bromination of 4-hydroxypyridazine to yield this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dichloropyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of pyridazine.
Reduction Products: Reduced forms of the compound with different functional groups.
Scientific Research Applications
3-Bromo-4,6-dichloropyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dichloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, binding to the active site of the target molecule and preventing its normal function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-3,6-dichloropyridazine: Similar structure but different substitution pattern, leading to different reactivity and applications.
3,4,6-Trichloropyridazine: Contains an additional chlorine atom, which can affect its chemical behavior and applications.
Uniqueness
3-Bromo-4,6-dichloropyridazine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications .
Properties
CAS No. |
1353101-04-8 |
|---|---|
Molecular Formula |
C4HBrCl2N2 |
Molecular Weight |
227.87 g/mol |
IUPAC Name |
3-bromo-4,6-dichloropyridazine |
InChI |
InChI=1S/C4HBrCl2N2/c5-4-2(6)1-3(7)8-9-4/h1H |
InChI Key |
CVIKSCBQUQGXBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















